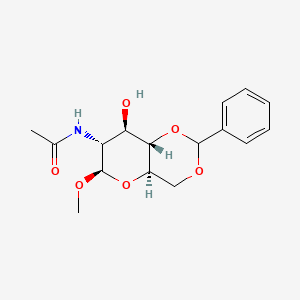

2-乙酰氨基-4,6-O-苄叉基-2-脱氧-β-D-吡喃葡萄糖苷甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

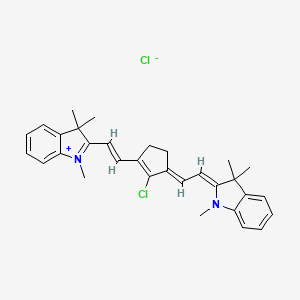

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its structural features, which include an acetamido group and a benzylidene protecting group. It is widely used in biochemical research, particularly in the study of glycosylation processes and carbohydrate chemistry.

科学研究应用

Chemistry

In chemistry, Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It serves as a model compound for studying glycosylation reactions and mechanisms.

Biology

In biological research, this compound is used to study the role of carbohydrates in biological systems, including cell signaling and recognition processes. It is also used in the synthesis of glycoproteins and glycolipids.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including antiviral and anticancer properties. It is also used in the development of drug delivery systems that target specific carbohydrate receptors on cell surfaces.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive molecules.

生化分析

Biochemical Properties

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific substrates. This interaction is essential for the synthesis of complex carbohydrates and glycoconjugates . Additionally, the compound’s interaction with lectins, which are carbohydrate-binding proteins, is significant in cell-cell communication and pathogen recognition .

Molecular Mechanism

At the molecular level, Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates, thereby affecting carbohydrate metabolism . Additionally, the compound can influence gene expression by binding to DNA or RNA, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable at -20°C, but it can degrade over time when exposed to higher temperatures or light . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.

Metabolic Pathways

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and glycosidases, which are crucial for carbohydrate metabolism . The compound can affect metabolic flux by altering the levels of specific metabolites, leading to changes in cellular energy production and biosynthesis. Additionally, it can interact with cofactors such as ATP and NAD+, which are essential for enzymatic reactions.

Transport and Distribution

Within cells and tissues, Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its activity and function.

Subcellular Localization

The subcellular localization of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the Golgi apparatus, where it participates in glycosylation processes . The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting glucopyranoside are protected using benzylidene to form a benzylidene acetal.

Introduction of Acetamido Group: The acetamido group is introduced through acetylation, often using acetic anhydride in the presence of a base such as pyridine.

Glycosylation: The glycosylation step involves the reaction of the protected glucopyranoside with methanol in the presence of an acid catalyst to form the methyl glycoside.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the benzylidene protecting group, converting it back to the free hydroxyl groups.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Free hydroxyl derivatives.

Substitution: Various substituted glucopyranosides depending on the nucleophile used.

作用机制

The mechanism of action of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes and receptors involved in glycosylation processes. The acetamido group plays a crucial role in binding to these molecular targets, influencing the activity of glycosyltransferases and glycosidases. This interaction can modulate various biochemical pathways, including those involved in cell signaling and immune responses.

相似化合物的比较

Similar Compounds

Methyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Lacks the benzylidene protecting group, making it less stable under certain conditions.

Methyl 4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside: Lacks the acetamido group, which reduces its utility in glycosylation studies.

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside: The alpha anomer, which has different stereochemical properties and reactivity.

Uniqueness

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is unique due to the presence of both the acetamido group and the benzylidene protecting group. This combination provides stability and reactivity that are advantageous in synthetic and biochemical applications. The beta configuration also makes it more relevant for studying natural glycosylation processes, which predominantly involve beta-linked sugars.

This detailed overview should provide a comprehensive understanding of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside, its preparation, reactions, applications, and how it compares to similar compounds

属性

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13-,14-,15?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDVOAZVARITEI-ANNNQLRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)